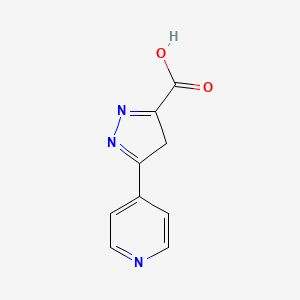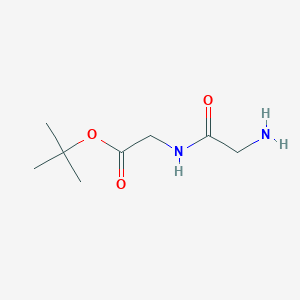![molecular formula C10H13NO B8773140 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 56346-36-2](/img/structure/B8773140.png)
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of two methyl groups at positions 3 and 7 on the benzoxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method is the reaction of an amine with formaldehyde and a phenol derivative under acidic conditions to form the benzoxazine ring. The reaction is usually carried out at elevated temperatures to facilitate ring closure .
Industrial Production Methods
In industrial settings, the production of benzoxazines can be scaled up using high-throughput mechanochemistry. This method involves the use of a milling system that allows for the simultaneous processing of multiple samples, leading to higher throughput compared to traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to other heterocyclic structures.
Substitution: The methyl groups and other positions on the benzoxazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced heterocycles, and substituted benzoxazines, which can have different functional properties and applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a potassium channel activator and anti-inflammatory agent.
Medicine: It is being explored for its antihypertensive and COX-2 inhibitory activities.
Industry: Benzoxazines are used in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, as a potassium channel activator, it binds to potassium channels, leading to their opening and subsequent hyperpolarization of the cell membrane. This action can result in antihypertensive effects by relaxing vascular smooth muscles . Additionally, its anti-inflammatory effects are mediated through the inhibition of COX-2 enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
3,7-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can affect the compound’s stability and its interaction with molecular targets, making it distinct from other benzoxazine derivatives .
Eigenschaften
CAS-Nummer |
56346-36-2 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-6-8(2)11-9/h3-5,8,11H,6H2,1-2H3 |
InChI-Schlüssel |
BFTIVVVZXIHRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=C(N1)C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-CHLORO-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]-N-(4-METHOXYPHENYL)AMINE](/img/structure/B8773095.png)

![8-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B8773115.png)


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-indazol-3-amine](/img/structure/B8773137.png)


